molecular formula C17H15FN2O4S B2725258 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-methyloxazol-5-amine CAS No. 862256-02-8

4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-methyloxazol-5-amine

Cat. No. B2725258
CAS RN: 862256-02-8
M. Wt: 362.38
InChI Key: BQGOBFQNSSELIV-UHFFFAOYSA-N
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Description

The compound “4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-methyloxazol-5-amine” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a methoxyphenyl group, a sulfonyl group, and an oxazol-5-amine group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .

Scientific Research Applications

Electrocatalytic and Antimicrobial Applications

  • Formation of Sulfonyl Aromatic Alcohols by Electrolysis : The study identifies sulfonyl aromatic compounds as products formed by electrolysis, with implications for understanding their formation and properties in electrocatalytic applications. The research provides insights into the chemical reactions and potential toxicity of these compounds, highlighting their relevance in environmental chemistry and electrocatalysis (Elizalde-González et al., 2012).

  • Synthesis and Antimicrobial Activities of Triazole Derivatives : This study discusses the synthesis of novel triazole derivatives, showcasing their antimicrobial activities. The findings suggest the potential of such compounds in developing new antimicrobial agents, with the chemical structure of interest playing a key role in their efficacy (Bektaş et al., 2007).

Fluorescence and Proton Exchange Membrane Applications

  • Fluorescent Molecular Probes : Research into fluorescent solvatochromic dyes incorporating sulfonyl groups indicates their utility in creating sensitive molecular probes. These compounds exhibit strong solvent-dependent fluorescence, useful in biological and chemical sensing applications (Diwu et al., 1997).

  • Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes : The synthesis and characterization of new sulfonated polymers for fuel cell applications demonstrate the role of sulfonyl and fluorophenyl groups in enhancing proton conductivity and thermal stability. This research underlines the importance of molecular architecture in developing efficient proton exchange membranes (Kim et al., 2008).

Herbicide Activity and Polymer Modification

  • Herbicide Activity Modification by Fluorine Substitution : A study on the modification of herbicidal properties through fluorine substitution into benzoxazinone derivatives, including sulfonyl and fluorophenyl groups, highlights the impact of chemical modifications on agricultural chemical performance (Hamprecht et al., 2004).

  • Polymer Modification for Enhanced Properties : Research focusing on the functional modification of polymers through reactions with sulfonyl-containing compounds demonstrates the potential for creating materials with improved thermal stability and mechanical properties. Such modifications are pertinent to the development of advanced materials for various industrial applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S/c1-19-16-17(25(21,22)14-9-5-12(18)6-10-14)20-15(24-16)11-3-7-13(23-2)8-4-11/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGOBFQNSSELIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-methyloxazol-5-amine

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